molecular formula CH4Na2O6P2 B1615673 Medronate disodium CAS No. 25681-89-4

Medronate disodium

Cat. No. B1615673
CAS RN: 25681-89-4
M. Wt: 219.97 g/mol
InChI Key: RXSYPQBNTPQOTQ-UHFFFAOYSA-L
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Description

Medronate disodium, also known as Technetium Tc 99m Medronate, is a diagnostic radiopharmaceutical agent . It is composed of a technetium ion complexed with medronic acid, a type of bisphosphonate . Like other bisphosphonates used in the treatment of osteoporosis, medronic acid binds to the hydroxyapatite crystals within bone, and in this way localizes the drug to bone for delineation of areas of altered osteogenesis .


Synthesis Analysis

The synthesis of important medronic acid monoalkyl esters has been achieved via the dealkylation of mixed trimethyl monoalkyl esters of medronic acid . Two methods have been developed for the purification of medronic acid monoesters: small scale (10–20 mg) purification by using hydroxyapatite and large scale (tested up to 140 mg) purification by high-performance countercurrent chromatography (HPCCC) .


Molecular Structure Analysis

The molecular formula of Medronate disodium is CH4O6P2. 2Na . The precise structure of technetium Tc 99m medronate is unknown at this time .


Chemical Reactions Analysis

Technetium Tc 99m medronate is a radiopharmaceutical. Radiopharmaceuticals are radioactive agents, which may be used to find and treat certain diseases or to study the function of the body’s organs .


Physical And Chemical Properties Analysis

Technetium Tc 99m medronate is a diagnostic radiopharmaceutical agent used as a bone imaging agent to delineate areas of altered osteogenesis . The physical properties of disodium etidronate tetrahydrate crystal have been investigated using X-ray powder diffraction (XRPD), thermal analysis, dynamic vapor sorption (DVS), and X-ray single crystal structure analysis .

Mechanism of Action

Like other bisphosphonates used in the treatment of osteoporosis, medronic acid binds to the hydroxyapatite crystals within bone, and in this way localizes the drug to bone for delineation of areas of altered osteogenesis .

Safety and Hazards

Medronate disodium is not considered to be hazardous . In case of skin contact, it is recommended to wash thoroughly with soap and warm water. If inhaled or ingested, no first aid is required . Once sodium pertechnetate Tc 99m is added to the vial, appropriate safety measures should be used to minimize external radiation to clinical occupational personnel .

properties

IUPAC Name

disodium;hydroxy-[[hydroxy(oxido)phosphoryl]methyl]phosphinate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH6O6P2.2Na/c2-8(3,4)1-9(5,6)7;;/h1H2,(H2,2,3,4)(H2,5,6,7);;/q;2*+1/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXSYPQBNTPQOTQ-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(P(=O)(O)[O-])P(=O)(O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4Na2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1984-15-2 (Parent)
Record name Medronate disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025681894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID70948566
Record name Disodium methanediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

25681-89-4
Record name Medronate disodium [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025681894
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Disodium methanediphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70948566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MEDRONATE DISODIUM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HAY5MT18L3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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